![molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1](/img/structure/B12601631.png)
4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the reaction temperature and time, are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s structural features may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
- 4-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl boronic acid
- 4-(trifluoromethyl)phenol
- 4-trifluoromethylbiphenyl
Uniqueness: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluoro and trifluoromethyl groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
648438-93-1 |
|---|---|
Fórmula molecular |
C14H10F4O |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3 |
Clave InChI |
ZRAPSQPXZRHMRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


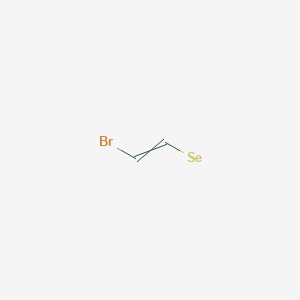
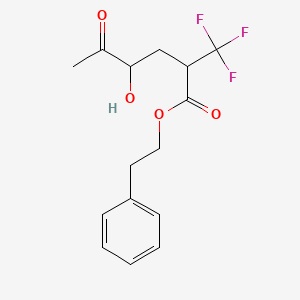
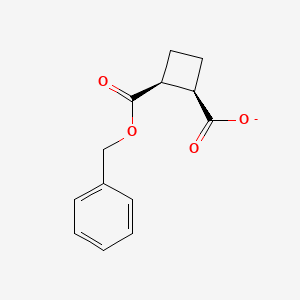
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
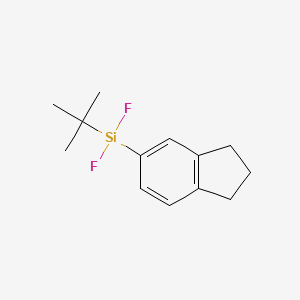
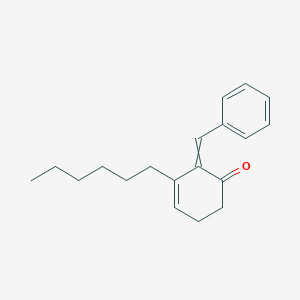

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)


![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)


